2-((4-Chloro-1H-imidazol-5-yl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-[(5-chloro-1H-imidazol-4-yl)amino]- is a compound that features a chloro-substituted imidazole ring attached to an ethanol molecule. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Debus-Radziszewski synthesis, which involves the cyclization of glyoxal, ammonia, and an aldehyde . The chloro substituent can be introduced via halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(5-chloro-1H-imidazol-4-yl)amino]- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of imidazolines.
Substitution: Formation of various substituted imidazoles.
Scientific Research Applications
Ethanol, 2-[(5-chloro-1H-imidazol-4-yl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of ethanol, 2-[(5-chloro-1H-imidazol-4-yl)amino]- involves its interaction with specific molecular targets. The chloro-substituted imidazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound, known for its broad range of biological activities.
Histidine: An amino acid with an imidazole side chain, essential for protein structure and function.
Metronidazole: An antimicrobial drug with an imidazole ring.
Uniqueness
Ethanol, 2-[(5-chloro-1H-imidazol-4-yl)amino]- is unique due to the presence of the chloro substituent and the ethanol group, which confer distinct chemical properties and biological activities compared to other imidazole derivatives .
Properties
Molecular Formula |
C5H8ClN3O |
---|---|
Molecular Weight |
161.59 g/mol |
IUPAC Name |
2-[(5-chloro-1H-imidazol-4-yl)amino]ethanol |
InChI |
InChI=1S/C5H8ClN3O/c6-4-5(7-1-2-10)9-3-8-4/h3,7,10H,1-2H2,(H,8,9) |
InChI Key |
RLDKEECXUCNEGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)Cl)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.